N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a pyrazole ring system substituted with a chlorobenzyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often include controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N4-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and sulfonamide-containing molecules. Examples include:
- N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
- N-(4-{2-[(3-chlorobenzyl)amino]ethyl}phenyl)thiophene-2-carboximidamide .
Uniqueness
N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[1-[(3-chlorophenyl)methyl]pyrazol-3-yl]-1-methylpyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O2S/c1-19-10-13(8-16-19)23(21,22)18-14-5-6-20(17-14)9-11-3-2-4-12(15)7-11/h2-8,10H,9H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBACPKNZHSXJSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NN(C=C2)CC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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